

# assessing the drug-likeness of Methyl 4-nitro-1H-indazole-6-carboxylate derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | Methyl 4-nitro-1H-indazole-6-carboxylate |
| Cat. No.:      | B1360808                                 |

[Get Quote](#)

## The Indazole Scaffold: A Promising Avenue for Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The strategic placement of substituents on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide focuses on **Methyl 4-nitro-1H-indazole-6-carboxylate** and its derivatives, providing a comparative analysis of their drug-likeness to aid in the early stages of drug discovery.

## Introduction to Drug-Likeness and the Indazole Scaffold

"Drug-likeness" is a qualitative concept used in drug design to evaluate how "drug-like" a compound is with respect to factors like bioavailability. A key principle in assessing drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP (a measure of lipophilicity) not greater than 5.<sup>[1][2]</sup>

Beyond these simple rules, a more comprehensive assessment of a compound's potential as a drug involves evaluating its ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) properties. Early prediction of ADMET properties is crucial to reduce the high attrition rates in drug development.<sup>[3][4]</sup> In silico, or computational, methods are invaluable for predicting these properties, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles before engaging in costly and time-consuming experimental studies.<sup>[5][6]</sup>

The indazole nucleus is a versatile heterocyclic framework present in a variety of biologically active compounds.<sup>[7][8]</sup> For instance, derivatives of 6-nitro-1H-indazole have shown potential as antileishmanial agents.<sup>[9]</sup> Furthermore, the indazole scaffold is a key component of several approved drugs, highlighting its therapeutic importance. The focus of this guide, **Methyl 4-nitro-1H-indazole-6-carboxylate**, and its derivatives represent a promising area for the development of new therapeutic agents.<sup>[10]</sup>

## In Silico Assessment of Drug-Likeness

To assess the drug-likeness of **Methyl 4-nitro-1H-indazole-6-carboxylate** and a curated set of its virtual derivatives, a computational approach was employed. This allows for the rapid evaluation of key physicochemical and pharmacokinetic parameters.

## Methodology

A set of five derivatives of **Methyl 4-nitro-1H-indazole-6-carboxylate** was designed to explore the impact of structural modifications on drug-likeness parameters. The parent compound and its derivatives were analyzed using the SwissADME web tool, a reliable and widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.<sup>[11]</sup> The key parameters evaluated include those related to Lipinski's Rule of Five and other ADMET-related properties.

Caption: Workflow for the in silico assessment of drug-likeness.

## Comparative Analysis of Drug-Likeness Properties

The following tables summarize the predicted physicochemical and pharmacokinetic properties of **Methyl 4-nitro-1H-indazole-6-carboxylate** and its hypothetical derivatives.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

| Compound                           | Molecular Formula | Molecular Weight (g/mol) | logP | H-bond Acceptors | H-bond Donors | Lipinski Violations |
|------------------------------------|-------------------|--------------------------|------|------------------|---------------|---------------------|
| Parent                             | C9H7N3O4          | 221.17                   | 1.65 | 6                | 1             | 0                   |
| Derivative 1 (Amide)               | C8H6N4O3          | 206.16                   | 0.98 | 6                | 2             | 0                   |
| Derivative 2 (Carboxylic Acid)     | C8H5N3O4          | 207.14                   | 1.22 | 6                | 2             | 0                   |
| Derivative 3 (N-methyl)            | C10H9N3O4         | 235.20                   | 1.95 | 6                | 0             | 0                   |
| Derivative 4 (Reduced Nitro)       | C9H9N3O2          | 191.19                   | 1.15 | 4                | 3             | 0                   |
| Derivative 5 (Amine substitution ) | C9H10N4O2         | 206.20                   | 0.85 | 5                | 3             | 0                   |

Table 2: Predicted ADMET Properties

| Compound                             | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A 2 | CYP2C 19 | CYP2C 9 | CYP2D 6 | CYP3A 4 |
|--------------------------------------|---------------|--------------|----------------|---------|----------|---------|---------|---------|
| Parent                               | High          | Yes          | No             | No      | No       | No      | No      | No      |
| Derivative 1<br>(Amide)              | High          | No           | No             | No      | No       | No      | No      | No      |
| Derivative 2<br>(Carboxylic Acid)    | High          | No           | No             | No      | No       | No      | No      | No      |
| Derivative 3 (N-methyl)              | High          | Yes          | No             | No      | No       | No      | No      | No      |
| Derivative 4<br>(Reduced Nitro)      | High          | Yes          | No             | No      | No       | No      | No      | No      |
| Derivative 5<br>(Amine substitution) | High          | Yes          | No             | No      | No       | No      | No      | No      |

## Discussion and Future Directions

The in silico analysis reveals that **Methyl 4-nitro-1H-indazole-6-carboxylate** and the designed derivatives exhibit favorable drug-like properties. All compounds adhere to Lipinski's Rule of Five with zero violations, suggesting good potential for oral bioavailability.

The parent compound and several derivatives are predicted to have high gastrointestinal absorption. Notably, the parent compound and derivatives 3, 4, and 5 are also predicted to be blood-brain barrier (BBB) permeant, which could be advantageous for targeting central nervous system disorders. Importantly, none of the compounds are predicted to be substrates for P-glycoprotein, a key efflux pump that can limit drug distribution. Furthermore, the compounds are predicted to have a low probability of inhibiting major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.

These computational predictions provide a strong rationale for the synthesis and experimental validation of these and other derivatives of **Methyl 4-nitro-1H-indazole-6-carboxylate**. Future work should focus on synthesizing these compounds and evaluating their biological activity in relevant assays. Experimental determination of their ADMET properties will also be crucial to confirm these in silico findings.

Caption: The progression of drug discovery for the indazole scaffold.

## Conclusion

The in silico assessment of **Methyl 4-nitro-1H-indazole-6-carboxylate** and its derivatives indicates that this scaffold possesses favorable drug-like properties. The computational data presented in this guide serves as a valuable starting point for medicinal chemists and drug discovery scientists. By prioritizing compounds with promising ADMET profiles early in the discovery process, the likelihood of developing successful therapeutic agents can be significantly increased. The derivatives explored here represent a small fraction of the chemical space that can be investigated, and further structural modifications guided by these initial findings could lead to the discovery of novel and potent drug candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [2.benchchem.com](http://2.benchchem.com) [benchchem.com]
- 3. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](http://4.pubs.acs.org) [pubs.acs.org]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [ijapbjournal.com](http://6.ijapbjournal.com) [ijapbjournal.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [benchchem.com](http://9.benchchem.com) [benchchem.com]
- 10. Buy Methyl 6-nitro-1H-indazole-4-carboxylate | 885518-55-8 [smolecule.com]
- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [assessing the drug-likeness of Methyl 4-nitro-1H-indazole-6-carboxylate derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360808#assessing-the-drug-likeness-of-methyl-4-nitro-1h-indazole-6-carboxylate-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)